2-[(3-methylbutyl)sulfanyl]-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
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Overview
Description
2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound belonging to the spiroquinazoline family This compound is characterized by its unique spirocyclic structure, which imparts significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization to form the intermediate thiourea. This intermediate is then alkylated in the presence of alkali to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazoline ring or the spirocyclic structure.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antitumor agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE involves its interaction with specific molecular targets and pathways. The sulfur and phenylethyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-Spiro[Benzo[h]Quinazoline-5,1’-Cycloheptane]-4(6H)-One: Shares a similar spirocyclic structure but with different substituents.
2-Sulfanyl-Substituted 3H-Spiro[Benzo[h]Quinazoline-5,1’-Cycloheptane]-4(6H)-Ones: Contains a sulfanyl group, similar to the target compound.
Uniqueness
2-[(3-METHYLBUTYL)SULFANYL]-3-(2-PHENYLETHYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct biological and chemical properties
Properties
Molecular Formula |
C30H36N2OS |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-(3-methylbutylsulfanyl)-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C30H36N2OS/c1-22(2)16-20-34-29-31-27-25-14-8-7-13-24(25)21-30(17-9-4-10-18-30)26(27)28(33)32(29)19-15-23-11-5-3-6-12-23/h3,5-8,11-14,22H,4,9-10,15-21H2,1-2H3 |
InChI Key |
YQGMLXUUDGXCFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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